molecular formula C20H22N2O B13093378 (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole

(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole

Cat. No.: B13093378
M. Wt: 306.4 g/mol
InChI Key: VTLYEMHGPMGUOT-NUBFMYDXSA-N
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Description

The compound (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole is a complex organic molecule with a unique structure. It belongs to the class of pyrido[4,3-c]carbazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole typically involves multiple steps, including cyclization, epoxidation, and vinylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of advanced technologies, such as supercritical fluid extraction and high-performance liquid chromatography (HPLC), ensures the efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-c]carbazole derivatives, such as:

  • (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-ethyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole
  • (3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-propyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(15S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12?,14?,16?,17?,19-,20?/m0/s1

InChI Key

VTLYEMHGPMGUOT-NUBFMYDXSA-N

Isomeric SMILES

CN1C[C@]2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C

Origin of Product

United States

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